5-Desmethyl-3-methyl Leflunomid
Übersicht
Beschreibung
3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a chemical compound with the molecular formula C12H9F3N2O2 . It is used for HPLC system suitability testing .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered isoxazole ring attached to a carboxamide group . The isoxazole ring is substituted with a methyl group and a phenyl group, which is further substituted with a trifluoromethyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, isoxazole compounds are generally involved in various synthetic methods, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.2072696 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
COVID-19-Forschung
Diese Verbindung wird in der COVID-19-Forschung als Referenzmaterial für hochpräzise und zuverlässige Datenanalysen verwendet .
Behandlung der rheumatoiden Arthritis
Leflunomid, die Stammverbindung von „5-Desmethyl-3-methyl Leflunomid“, ist ein immunmodulatorisches Medikament zur Behandlung der rheumatoiden Arthritis . Es hemmt das Enzym Dihydroorotat-Dehydrogenase, das eine Schlüsselrolle bei der Synthese von Uridinmonophosphat (rUMP) spielt, das für die Synthese von DNA und RNA erforderlich ist .
Behandlung der Psoriasis-Arthritis
Neben der rheumatoiden Arthritis wird Leflunomid auch zur Behandlung der Psoriasis-Arthritis eingesetzt .
Transplantationsverfahren
Leflunomid wurde für die Anwendung in Transplantationsverfahren untersucht .
DNA-Methylierungsforschung
Eine Studie führte ein genomweites DNA-Methylierungsprofiling durch, um Leflunomid-bedingte Reaktionsprofile zu identifizieren . Diese Forschung könnte zur Entwicklung von prädiktiven Modellen für die Patientenprognose nach Leflunomid-Behandlung führen .
Synthese und Standards für Arzneimittelverunreinigungen
“this compound” wird als Referenzstandard bei der Synthese von Arzneimittelverunreinigungen verwendet .
Metabolitenstandards
Diese Verbindung wird auch zur Herstellung von Metabolitenstandards verwendet .
Isotopenmarkierte Standards
Es wird bei der Herstellung von isotopenmarkierten Standards verwendet, die in verschiedenen Bereichen der wissenschaftlichen Forschung unerlässlich sind
Wirkmechanismus
Target of Action
The primary target of 5-Desmethyl-3-methyl Leflunomide is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a key role in the de novo synthesis of uridine monophosphate (rUMP), which is required for the synthesis of DNA and RNA .
Mode of Action
5-Desmethyl-3-methyl Leflunomide acts as an immunomodulatory and immunosuppressive agent . It exerts its effects by inhibiting DHODH, thereby preventing the synthesis of rUMP . This inhibition primarily involves the regulation of autoimmune lymphocytes . It has been suggested that the compound exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interferences with cell cycle progression .
Biochemical Pathways
By inhibiting DHODH, 5-Desmethyl-3-methyl Leflunomide disrupts the synthesis of pyrimidine ribonucleotides . This disruption affects the proliferation of autoimmune lymphocytes, thereby modulating the immune response .
Pharmacokinetics
The pharmacokinetics of 5-Desmethyl-3-methyl Leflunomide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed from the gastrointestinal tract . It is then converted to its active form, teriflunomide, which inhibits DHODH . Approximately 90% of a single dose of the compound is eliminated, with 43% in urine and 48% in feces .
Result of Action
The inhibition of DHODH by 5-Desmethyl-3-methyl Leflunomide results in the suppression of autoimmune lymphocyte proliferation . This suppression can lead to the management of the signs and symptoms of active rheumatoid arthritis (RA), improving physical function and slowing the progression of structural damage associated with the disease .
Action Environment
The action of 5-Desmethyl-3-methyl Leflunomide can be influenced by various environmental factors. For instance, the compound’s bioavailability and efficacy can be affected by factors such as pH and temperature . .
Biochemische Analyse
Biochemical Properties
It is known that Leflunomide, the parent compound, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which plays a key role in the de novo synthesis of uridine monophosphate (rUMP), required for the synthesis of DNA and RNA
Cellular Effects
Leflunomide has been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Leflunomide, the parent compound, works by inhibiting DHODH, a key enzyme in the de novo synthesis of rUMP This inhibition disrupts the synthesis of DNA and RNA, affecting cell proliferation
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(6-19-17-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBGILHVSSQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174957 | |
Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208401-20-1 | |
Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208401201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L493ZB2GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.